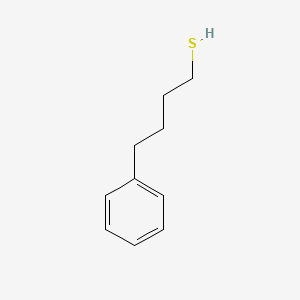

4-Phenylbutane-1-thiol

Description

Significance of Aryl-Substituted Thiols in Contemporary Chemical Research

Aryl-substituted thiols, a class that includes compounds like 4-Phenylbutane-1-thiol, are pivotal in modern chemical research due to the versatile reactivity of the thiol group and the diverse properties imparted by the aryl substituent. Aryl thiols are characterized by a lower pKa compared to their alkyl counterparts, which influences their nucleophilicity and role in various reactions. researcher.life

In the realm of bioconjugation, aryl thiols are employed for site-specific protein modification. researcher.life Their distinct reactivity allows for orthogonal labeling strategies, enabling the attachment of multiple functional molecules to a single protein. This has significant implications for the development of antibody-drug conjugates and fluorescently labeled nanobodies for therapeutic and diagnostic applications. researcher.life

Furthermore, aryl thiols are fundamental building blocks in organic synthesis. They readily participate in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone for creating carbon-sulfur bonds, which are prevalent in many biologically active molecules and functional materials. acs.orgnih.govresearchgate.net The efficiency of these reactions is often enhanced by the electronic properties of the aryl ring, particularly when electron-withdrawing groups are present. nih.gov Research in this area focuses on developing milder and more efficient catalytic systems, including the use of copper and other transition metals, to facilitate these transformations under benign conditions. acs.orgacs.orgthieme-connect.com

The development of novel synthetic methods, such as those utilizing xanthates as odorless thiol surrogates, highlights the ongoing effort to address the practical challenges associated with the use of volatile and malodorous thiols. mdpi.comresearchgate.net These advancements broaden the scope of accessible aryl thioethers, which are key intermediates in the synthesis of pharmaceuticals and fine chemicals. mdpi.comresearchgate.net

Overview of Research Trajectories for Alkyl-Aryl Thiols

Research involving alkyl-aryl thiols is multifaceted, exploring their synthesis, reactivity, and applications. A significant trajectory is the development of efficient and sustainable methods for the synthesis of thioethers, which are important structural motifs in numerous bioactive compounds. mdpi.comresearchgate.net Traditional methods often rely on the use of foul-smelling thiols, prompting research into alternative, odorless sulfur-transfer reagents like xanthates. mdpi.comresearchgate.net These newer methods offer a broad substrate scope and good functional group tolerance under transition-metal-free conditions. mdpi.comresearchgate.net

Another major research direction is the catalytic cross-coupling of thiols with aryl halides to form aryl thioethers. researchgate.net While palladium catalysis has been a mainstay, there is a continuous search for more economical and environmentally friendly catalysts, including those based on nickel and copper. researchgate.netthieme-connect.com These efforts aim to expand the utility of less reactive but more abundant aryl chlorides as coupling partners. thieme-connect.com The development of ligands that promote these reactions at lower temperatures and with lower catalyst loadings is a key area of investigation. acs.org

The unique reactivity of the thiol group in alkyl-aryl thiols is also harnessed in the development of linkers for drug delivery and proteomics. nih.gov The ability of thiols to react selectively with certain functional groups allows for the controlled release of therapeutic agents or the specific labeling of proteins. researcher.lifenih.gov

Furthermore, the desulfurization of thiols represents an important area of research, offering a pathway to convert a C-S bond to a C-H or C-N bond, among others. cas.cn This transformation is valuable in peptide and protein chemistry, as well as in the modification of biologically active molecules. cas.cn Recent studies have focused on developing mild desulfurization protocols that are tolerant of a wide range of functional groups. cas.cn

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C10H14S nih.gov |

| Molecular Weight | 166.28 g/mol |

| CAS Number | 128538-44-3 chemicalbook.com |

| Appearance | Colorless liquid |

| Boiling Point | 105-107 °C at 2 mmHg |

| Density | 0.97 g/mL at 25 °C |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-phenylbutane-1-thiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14S/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCOQSDGXMAKQFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCS | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Phenylbutane 1 Thiol

Direct Synthesis Approaches to Primary Phenylbutyl Thiols

The direct conversion of a primary alcohol, such as 4-phenyl-1-butanol, to its corresponding thiol represents a straightforward synthetic approach. One notable method for this transformation involves the use of Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). This reagent facilitates the direct thionation of the alcohol. The reaction is typically carried out in an inert solvent, such as toluene or 1,2-dimethoxyethane (DME), and the reaction time and temperature can be adjusted to optimize the yield of the desired thiol. While this method offers a direct route, it is important to note that for certain alcohols, particularly secondary and tertiary ones, dehydration to form alkenes can be a competing side reaction.

| Starting Material | Reagent | Solvent | Temperature | Yield (%) |

| 4-Phenyl-1-butanol | Lawesson's Reagent | Toluene | Reflux | Not Specified |

Indirect Routes via Precursor Functionalization and Thiolation Strategies

Indirect methods for the synthesis of 4-Phenylbutane-1-thiol often involve the initial preparation of a more reactive precursor, which is subsequently converted to the thiol. These multi-step approaches can offer greater control over the reaction and may be more suitable for specific starting materials.

Conversion from Halogenated Precursors

A widely employed and reliable method for synthesizing thiols is the nucleophilic substitution of a halogenated precursor with a sulfur nucleophile. In the case of this compound, this typically involves the reaction of a 4-phenylbutyl halide (e.g., 1-bromo-4-phenylbutane) with a source of the hydrosulfide anion (-SH). Common reagents for this purpose include sodium hydrosulfide (NaSH) or potassium hydrosulfide (KSH). The reaction is generally performed in a polar solvent, such as ethanol or methanol, to facilitate the dissolution of the reactants. To minimize the formation of the corresponding dialkyl sulfide (B99878) as a byproduct, an excess of the hydrosulfide reagent is often used.

Alternatively, thiourea can be utilized as the sulfur nucleophile. This approach involves the initial formation of an S-alkylisothiouronium salt by the reaction of the alkyl halide with thiourea. This intermediate salt is then hydrolyzed under basic conditions to yield the desired thiol. This two-step process can be advantageous as it often leads to cleaner reactions and simpler purification.

| Precursor | Sulfur Source | Solvent | Product |

| 1-Halo-4-phenylbutane | Sodium Hydrosulfide | Ethanol | This compound |

| 1-Halo-4-phenylbutane | Thiourea, then NaOH(aq) | Ethanol/Water | This compound |

Reduction-Based Methodologies

Another indirect route to this compound involves the reduction of a corresponding disulfide, bis(4-phenylbutyl) disulfide. Disulfides can be prepared through the oxidation of thiols or by other synthetic methods. The reduction of the disulfide bond to yield two equivalents of the thiol can be accomplished using various reducing agents. Common laboratory-scale reducing agents for this transformation include sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), or triphenylphosphine. The choice of reducing agent and reaction conditions will depend on the presence of other functional groups in the molecule. For instance, sodium borohydride is a milder reducing agent compared to lithium aluminum hydride and may be preferred if sensitive functional groups are present.

| Starting Material | Reducing Agent | Solvent | Product |

| Bis(4-phenylbutyl) disulfide | Sodium Borohydride | Ethanol | This compound |

| Bis(4-phenylbutyl) disulfide | Lithium Aluminum Hydride | Diethyl Ether | This compound |

Thiol-Acylation and Subsequent Hydrolysis Routes

This methodology involves the formation of a thioester intermediate, which is subsequently hydrolyzed to furnish the thiol. A common approach is the reaction of a 4-phenylbutyl halide with a thioacetate salt, such as potassium thioacetate, to form S-(4-phenylbutyl) ethanethioate. This thioester can then be cleaved under basic conditions, for example, by treatment with sodium hydroxide or sodium ethoxide in an alcoholic solvent, to liberate the this compound. This method is often favored due to the relatively low odor of the thioester intermediate compared to the final thiol product, which can simplify handling and purification.

| Intermediate | Hydrolysis Condition | Product |

| S-(4-phenylbutyl) ethanethioate | NaOH / Ethanol | This compound |

Catalytic and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly synthetic methods. This has led to the exploration of catalytic and green chemistry approaches for the synthesis of thiols.

Hydrogen Sulfide-Mediated Catalytic Methods

The direct synthesis of thiols from alcohols and hydrogen sulfide (H₂S) is an atom-economical and environmentally attractive route. This reaction is typically carried out in the gas phase at elevated temperatures over a solid catalyst. Various metal sulfides, such as those of molybdenum, tungsten, or cobalt, often supported on materials like alumina or silica, have been investigated as catalysts for this transformation. The reaction involves the activation of the alcohol on the catalyst surface, followed by nucleophilic attack by hydrogen sulfide. While this method holds promise for large-scale industrial production, the requirement for high temperatures and the handling of toxic hydrogen sulfide gas are significant considerations.

Cobalt-Catalyzed Synthetic Pathways

A notable advancement in the synthesis of thiols from carbonyl compounds utilizes a heterogeneous cobalt-silicate catalyst (CoOₓ–SiOᵧ), elemental sulfur, and molecular hydrogen. researchgate.net This methodology presents a versatile and efficient pathway for the transformation of various aldehydes and ketones into their corresponding thiols under solvent-free conditions. researchgate.net The system is highlighted by its broad substrate compatibility, high yields, and excellent catalyst stability and recyclability, marking a significant step towards sustainable thiol synthesis. researchgate.net

While the study showcases the successful synthesis of a wide array of thiols from different carbonyl precursors, the specific synthesis of this compound from 4-phenylbutanal is not explicitly detailed in the published research. However, the established reactivity of the cobalt-silicate catalyst with various aliphatic and aromatic aldehydes suggests a strong potential for its application in the synthesis of this compound.

The general reaction involves the carbonyl compound as the substrate, elemental sulfur as the sulfur source, and molecular hydrogen as the reducing agent, catalyzed by the cobalt-silicate material. The process is efficient and demonstrates high selectivity for the desired thiol product. researchgate.net

Detailed Research Findings

The cobalt-silicate catalyzed reaction proceeds efficiently for a range of carbonyl compounds. researchgate.net Mechanistic studies suggest that the reaction may involve the formation of sulfonium cations and polysulfanes as intermediates. researchgate.net The presence of sodium cations has also been noted to significantly influence the reaction yield. researchgate.net This catalytic system is presented as a safer and more cost-effective alternative to traditional methods that often rely on the highly toxic hydrogen sulfide (H₂S) or require multi-step procedures with low atom economy. researchgate.net

To illustrate the general conditions and efficacy of this cobalt-catalyzed pathway, the following table outlines the typical reaction parameters and outcomes for the conversion of an aldehyde to a thiol based on the described methodology.

Table 1: Illustrative Reaction Data for Cobalt-Catalyzed Thiol Synthesis This table presents a representative example based on the general methodology described in the source. Specific data for the synthesis of this compound was not provided.

| Substrate | Catalyst | Reagents | Temperature (°C) | Time (h) | Yield (%) |

| Aldehyde | CoOₓ–SiOᵧ | S₈, H₂ | 120 | 24 | High |

The research underscores the catalyst's high recyclability, maintaining its efficiency over multiple uses, which is a key feature for potential industrial applications. researchgate.net The solvent-free conditions further enhance the environmental credentials of this synthetic route. researchgate.net Given the successful application of this method to various aldehydes, it is reasonable to extrapolate that 4-phenylbutanal would serve as a viable substrate for the synthesis of this compound under similar cobalt-catalyzed conditions.

Chemical Reactivity and Transformation Pathways of 4 Phenylbutane 1 Thiol

Thiol-Ene Reactions of 4-Phenylbutane-1-thiol

The thiol-ene reaction is a powerful and efficient method for the formation of carbon-sulfur bonds, involving the addition of a thiol to an alkene. wikipedia.org This reaction can proceed through several mechanisms, each with its own distinct characteristics and applications.

Free-Radical Thiol-Ene Addition Mechanisms

The free-radical addition of thiols to alkenes is a well-established and widely utilized transformation that typically proceeds via an anti-Markovnikov addition. wikipedia.org This process can be initiated by thermal or photochemical means, often in the presence of a radical initiator. alfa-chemistry.com The generally accepted mechanism involves a three-step chain process: initiation, propagation, and termination.

Initiation: The reaction is initiated by the formation of a thiyl radical (RS•) from the thiol. This can be achieved through the homolytic cleavage of the S-H bond using UV irradiation or a radical initiator, such as azobisisobutyronitrile (AIBN). nih.gov

Propagation: The propagation phase consists of two key steps:

The thiyl radical adds to the alkene (ene) to form a carbon-centered radical intermediate. nih.gov

This carbon-centered radical then abstracts a hydrogen atom from another thiol molecule, regenerating the thiyl radical and forming the thioether product. nih.gov This chain transfer step is crucial for the efficiency of the reaction. nih.gov

Termination: The reaction is terminated by the combination of any two radical species.

The free-radical thiol-ene reaction is considered a "click" reaction due to its high efficiency, stereoselectivity, and rapid reaction rates. wikipedia.org It is also advantageous for its tolerance to a wide range of functional groups and its ability to be conducted under ambient conditions. alfa-chemistry.com

| Characteristic | Description | References |

|---|---|---|

| Mechanism | Chain reaction involving thiyl radical addition and hydrogen transfer. | alfa-chemistry.comnih.gov |

| Regioselectivity | Typically results in the anti-Markovnikov product. | wikipedia.org |

| Initiation | Can be initiated by UV light, heat, or radical initiators (e.g., AIBN). | wikipedia.org |

| Advantages | High yields, rapid rates, stereoselective, and tolerant of various functional groups. | wikipedia.orgalfa-chemistry.com |

| Applications | Polymer synthesis, dendrimer synthesis, and surface patterning. | wikipedia.org |

Nucleophilic Thiol-Ene (Michael) Addition Pathways

In the presence of a base or nucleophile, the thiol-ene reaction can proceed through a nucleophilic conjugate addition, also known as the thiol-Michael addition. sci-hub.se This pathway is particularly effective when the alkene is an electron-deficient species, such as an α,β-unsaturated carbonyl compound. nih.gov

The mechanism is initiated by the deprotonation of the thiol by a base to form a highly nucleophilic thiolate anion. nsf.gov This thiolate then attacks the β-carbon of the activated alkene in a 1,4-conjugate addition, generating a carbanion intermediate. nsf.gov Subsequent protonation of the carbanion, typically by the protonated base or another thiol molecule, yields the final thioether product. nsf.gov

Commonly used catalysts for this reaction include organic bases like triethylamine and phosphines. alfa-chemistry.com The rate of the nucleophilic thiol-ene reaction is influenced by several factors, including the pKa of the thiol, the nature of the alkene, and the strength of the base catalyst. sci-hub.se

Acid-Catalyzed Thiol-Ene Reactions

While less common than the free-radical and nucleophilic pathways, thiol-ene reactions can also be catalyzed by acids. nih.gov This mechanism is typically effective for electron-rich alkenes. nih.gov The reaction is initiated by the protonation of the alkene by a strong acid to form a carbocation intermediate. The thiol then acts as a nucleophile, attacking the carbocation to form a protonated thioether, which is subsequently deprotonated to yield the final product. nih.gov This pathway often leads to the Markovnikov addition product. nih.gov The acid-catalyzed thiol-ene reaction is a unique strategy that can produce S,X-acetal conjugates, which are not accessible through the more common radical-mediated or anion-mediated pathways. rsc.org

Kinetic and Stereochemical Aspects of Thiol-Ene Reactivity

The kinetics of thiol-ene reactions are dependent on the specific mechanism at play. In free-radical systems, the reaction rates are generally fast, a hallmark of click chemistry. wikipedia.org The reactivity of the alkene plays a significant role, with electron-rich alkenes often reacting more rapidly than electron-poor ones in radical additions. thieme-connect.de

From a stereochemical perspective, the free-radical addition of a thiol to a cyclic alkene can result in the formation of stereoisomers. The stereochemical outcome is influenced by the structure of the alkene and the reaction conditions. The addition of the thiyl radical to the double bond can occur from either face of the alkene, leading to a mixture of diastereomers.

Thiol-Yne Reactions and Advanced Conjugation Strategies

Similar to the thiol-ene reaction, the thiol-yne reaction involves the addition of a thiol across an alkyne. wikipedia.org This reaction is also considered a click reaction and can proceed through a radical-mediated pathway. wikipedia.org The initial addition of a thiyl radical to the alkyne forms a vinyl sulfide (B99878) radical, which can then abstract a hydrogen from another thiol molecule to yield a vinyl sulfide product. d-nb.info A key feature of the thiol-yne reaction is the potential for a second addition of a thiol to the resulting vinyl sulfide, leading to a dithioether product. wikipedia.org

The thiol-yne reaction can be initiated by UV irradiation or a radical initiator. wikipedia.org The mono-addition product is a mixture of E and Z isomers, and the addition is typically anti-Markovnikov. wikipedia.org This reaction is a valuable tool for creating highly functionalized materials and has been used in the synthesis of polymers, dendrimers, and star polymers. d-nb.info

| Feature | Thiol-Ene Reaction | Thiol-Yne Reaction | References |

|---|---|---|---|

| Unsaturated Substrate | Alkene | Alkyne | wikipedia.orgwikipedia.org |

| Initial Product | Thioether | Vinyl sulfide | wikipedia.orgwikipedia.org |

| Potential for Second Addition | No | Yes (to form a dithioether) | wikipedia.org |

| Mechanism | Radical, Nucleophilic, Acid-catalyzed | Primarily Radical | wikipedia.orgnih.govwikipedia.org |

Derivatization and Functionalization of the Thiol Group

The thiol group of this compound can be readily derivatized through various reactions, allowing for the introduction of a wide range of functional groups. One of the most common reactions of thiols is their oxidation to disulfides. This can be achieved using mild oxidizing agents such as iodine or hydrogen peroxide.

The high nucleophilicity of the sulfur atom in the thiol group makes it susceptible to alkylation by electrophiles such as alkyl halides. This reaction, typically carried out in the presence of a base, results in the formation of a thioether.

Furthermore, the thiol group can be functionalized to create more complex molecular architectures. For instance, thiol-functionalized polymers have been synthesized for applications such as heavy metal adsorption. mdpi.com The ability to easily modify the thiol group makes this compound a versatile building block in organic synthesis and materials science.

Formation of Thioethers and Disulfides

The thiol group (-SH) of this compound is a versatile functional group that readily participates in reactions to form thioethers (sulfides) and disulfides. These transformations are fundamental in organic synthesis.

Thioether Formation: Thioethers are typically synthesized via nucleophilic substitution reactions where the thiol acts as a nucleophile. The thiol is first deprotonated by a base to form the more nucleophilic thiolate anion. This thiolate then reacts with an electrophile, commonly an alkyl halide, in a reaction analogous to the Williamson ether synthesis. masterorganicchemistry.comlibretexts.org This process, an SN2 reaction, results in the formation of a new carbon-sulfur bond. libretexts.org The general mechanism involves the attack of the thiolate on the alkyl halide, displacing the halide leaving group. masterorganicchemistry.com

Disulfide Formation: Disulfides are formed through the oxidation of two thiol molecules. This is a common reaction for thiols and can be achieved using mild oxidizing agents such as iodine (I₂) or even atmospheric oxygen. masterorganicchemistry.comyoutube.com The reaction involves the coupling of two thiol molecules with the removal of two hydrogen atoms, resulting in a sulfur-sulfur single bond (S-S). libretexts.org This process is a redox reaction where the thiol is oxidized. libretexts.org The formation of disulfide bridges is a crucial aspect of protein structuring, particularly with the amino acid cysteine. libretexts.orgnih.gov

| Reaction Type | Reactant(s) | Product | General Conditions |

|---|---|---|---|

| Thioether Synthesis | This compound + Alkyl Halide (e.g., CH₃I) | Alkyl Phenylbutyl Thioether | Base (e.g., NaH), SN2 conditions |

| Disulfide Formation | 2 x this compound | Bis(4-phenylbutyl) disulfide | Mild oxidizing agent (e.g., I₂) |

Synthesis of Thioesters and Thioacids by Acylation

Acylation of this compound provides access to important sulfur-containing derivatives like thioesters and thioacids.

Thioester Synthesis: Thioesters are analogs of esters where the oxygen atom of the alkoxy group is replaced by a sulfur atom. wikipedia.org They can be synthesized by the reaction of a thiol with a carboxylic acid derivative, such as an acid chloride or an acid anhydride. wikipedia.org This reaction involves the nucleophilic attack of the sulfur atom of this compound on the carbonyl carbon of the acylating agent. Another method involves the condensation of a thiol and a carboxylic acid using a dehydrating agent. wikipedia.org

Thioacid Synthesis: Thioacids are carboxylic acids where one of the oxygen atoms is replaced by sulfur. While they can be seen as acylated thiol derivatives, their synthesis often proceeds from the corresponding carboxylic acid. A common and efficient method for converting carboxylic acids into thioacids is through the use of Lawesson's Reagent. nih.gov This reagent is widely used for thionation, specifically for transforming a carbonyl group into a thiocarbonyl group. nih.gov Other methods include the reaction of an activated carboxylic acid with a hydrosulfide anion (HS⁻). nih.gov An efficient protocol for synthesizing N-urethane-protected α-amino/peptide thioacids from their corresponding acids uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and sodium sulfide (Na₂S). organic-chemistry.org

| Product Class | Synthetic Route | Key Reagents |

|---|---|---|

| Thioester | Acylation of this compound | Acid Chloride (R-COCl), Acid Anhydride |

| Thioacid | Thionation of 4-Phenylbutanoic acid | Lawesson's Reagent |

Role of this compound in Cascade and Multicomponent Reactions

While specific documented instances of this compound in complex cascade or multicomponent reactions (MCRs) are not extensively reported, its chemical nature as a nucleophilic thiol allows it to be a suitable component in such reactions.

Cascade Reactions: Cascade reactions, also known as tandem or domino reactions, involve a series of intramolecular transformations where the product of one step becomes the substrate for the next. Thiols are known participants in radical cascade reactions, such as the thiol-ene reaction, where a thiyl radical adds across a double bond, generating a carbon-centered radical that can participate in further cyclization or addition steps.

Multicomponent Reactions (MCRs): MCRs are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure, incorporating most of the atoms from the reactants. nih.govdiva-portal.org This approach is highly efficient and aligns with the principles of green chemistry. nih.gov The nucleophilic character of the thiol group makes compounds like this compound valuable reactants in various MCRs. For example, thiols can participate in Ugi and Passerini-type reactions or be used in the synthesis of diverse heterocyclic structures. nih.govresearchgate.net The inclusion of a thiol component can introduce sulfur into the final molecule, which is a key feature of many biologically active compounds.

Exploration of Thiol-Thione Tautomerism in Analogous Structures

Thiol-thione tautomerism is a form of prototropic tautomerism where a proton moves between a sulfur and a nitrogen atom within a molecule. It is important to note that this compound, being an aliphatic thiol, does not exhibit this type of tautomerism. This phenomenon is characteristic of structures containing a thioamide group (-N-C=S), which can exist in equilibrium with its imidothiol form (-N=C-S-H).

This equilibrium is particularly significant in heterocyclic chemistry. For instance, in compounds like 2-mercaptopyridine or 1,2,4-triazole-3-thione, the molecule can exist in either the thione form or the aromatic thiol form. scispace.comjocpr.comcdnsciencepub.comnih.gov

Factors influencing the equilibrium include:

Solvent Polarity: Polar solvents tend to favor the more polar thione form. cdnsciencepub.com

Electronic Effects: Aromatic stabilization can favor the thiol form in certain cyclic systems, as it allows the ring to maintain its aromatic character. scispace.com

Physical State: In the gas phase, the thione form is often the predominant species for many heterocyclic systems. nih.gov In condensed phases and solutions, the thione form also typically dominates. jocpr.com

The position of the equilibrium is crucial as the two tautomers possess different chemical and physical properties.

| Compound Example | Thiol Tautomer | Thione Tautomer | Favored Form (General) |

|---|---|---|---|

| 2-Mercaptopyridine | Pyridine-2-thiol | Pyridine-2(1H)-thione | Thione form in polar solvents cdnsciencepub.com |

| 1,2,4-Triazole-3-thione | 1H-1,2,4-Triazole-3-thiol | 1,2,4-Triazole-3(2H)-thione | Thione form is generally more stable jocpr.comnih.gov |

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Phenylbutane 1 Thiol

Application of Nuclear Magnetic Resonance Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

For 4-Phenylbutane-1-thiol, ¹H NMR spectroscopy would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the phenyl group would typically appear in the downfield region (around 7.1-7.3 ppm). The aliphatic protons of the butane (B89635) chain would produce signals at higher field strengths. The methylene (B1212753) group attached to the phenyl ring would likely resonate around 2.6 ppm, while the methylene group adjacent to the thiol group would be expected around 2.5 ppm. The thiol proton itself often gives a broad singlet that can appear over a wide range and may exchange with deuterium (B1214612) in D₂O.

In ¹³C NMR spectroscopy, each unique carbon atom in this compound would give a distinct signal. The carbons of the phenyl group would have chemical shifts in the aromatic region (approximately 125-142 ppm). The four aliphatic carbons would appear in the upfield region, with the carbon attached to the sulfur atom being the most shielded of the chain carbons directly bonded to a heteroatom.

A hypothetical data table for the expected NMR shifts is presented below.

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Phenyl C-H | ~7.1-7.3 (m) | ~126-129 |

| Phenyl C (ipso) | - | ~142 |

| -CH₂-Ph | ~2.6 (t) | ~35 |

| -CH₂-CH₂-Ph | ~1.7 (m) | ~31 |

| -CH₂-CH₂-SH | ~1.6 (m) | ~28 |

| -CH₂-SH | ~2.5 (q) | ~24 |

| -SH | ~1.3 (t) | - |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

In the FT-IR spectrum of this compound, a weak absorption band corresponding to the S-H stretching vibration would be expected around 2550 cm⁻¹. The C-H stretching vibrations of the aromatic ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches would be found just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ region.

Raman spectroscopy would provide complementary information. The S-H stretch is also observable in Raman spectra, typically as a weak to medium intensity band. The aromatic ring vibrations often produce strong signals in Raman spectra, which would be useful for characterizing the phenyl group.

A summary of expected vibrational frequencies is provided in the table below.

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Phenyl C-H | Stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H | Stretch | 3000-2850 | 3000-2850 |

| S-H | Stretch | ~2550 (weak) | ~2550 (weak-medium) |

| Aromatic C=C | Stretch | 1600-1450 | 1600-1450 (strong) |

| C-S | Stretch | 700-600 | 700-600 |

Mass Spectrometry in Elucidating Fragmentation Patterns and Purity

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation pattern of its molecular ion.

For this compound (molecular weight: 166.29 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 166. A common fragmentation pathway for alkylbenzenes is benzylic cleavage, which would lead to the formation of a tropylium (B1234903) ion at m/z = 91. Another likely fragmentation would be the loss of the thiol group or parts of the alkyl chain. The presence of sulfur would also give a characteristic isotopic pattern for the molecular ion and sulfur-containing fragments, with a notable M+2 peak due to the natural abundance of the ³⁴S isotope.

A table of potential major fragments is outlined below.

| m/z | Possible Fragment Ion | Fragmentation Pathway |

| 166 | [C₁₀H₁₄S]⁺ | Molecular Ion (M⁺) |

| 133 | [C₁₀H₁₃]⁺ | Loss of SH radical |

| 91 | [C₇H₇]⁺ | Benzylic cleavage (Tropylium ion) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

X-ray Diffraction Studies on Crystalline Derivatives (if applicable for related compounds)

X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. For a liquid compound like this compound, X-ray diffraction studies would require the formation of a suitable crystalline derivative. While no X-ray diffraction data for this compound itself is available, studies on related crystalline thiol derivatives have been reported in the literature. These studies are crucial for unambiguously establishing molecular conformation and intermolecular interactions, such as hydrogen bonding involving the thiol group, in the solid state. Such analyses on derivatives of this compound would provide valuable insights into its solid-state packing and conformation.

Theoretical and Computational Chemistry Studies on 4 Phenylbutane 1 Thiol

Quantum Mechanical Studies on Electronic Structure and Bonding

Quantum mechanical calculations are fundamental to understanding the electronic structure and bonding characteristics of 4-phenylbutane-1-thiol. These studies typically employ methods like Density Functional Theory (DFT) and ab initio calculations to model the distribution of electrons within the molecule and the nature of its chemical bonds.

The electronic structure of this compound is characterized by the interplay between the aromatic phenyl ring and the aliphatic thiol-terminated butyl chain. The phenyl group, with its delocalized π-electron system, acts as an electron-rich moiety. The sulfur atom of the thiol group, with its lone pairs of electrons, also influences the electronic properties.

One area of interest is the potential for non-covalent interactions, such as S–H/π interactions, where the thiol hydrogen interacts with the π-electron cloud of the phenyl ring. nih.govacs.org Computational studies can quantify the strength and geometry of such interactions, which can influence the molecule's conformation and reactivity. nih.govacs.org

Natural Bond Orbital (NBO) analysis is a computational technique that can be used to study the bonding in detail. It provides information about the hybridization of atomic orbitals, charge distribution, and delocalization of electron density. For this compound, NBO analysis would likely reveal the sp3 hybridization of the carbon atoms in the butyl chain and the sp2 hybridization of the carbons in the phenyl ring. It would also quantify the partial charges on each atom, highlighting the polarity of the S-H bond.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key electronic descriptors that relate to the molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. For this compound, the HOMO is expected to have significant contributions from the sulfur lone pairs and the phenyl π-system, while the LUMO would likely be an anti-bonding orbital associated with the phenyl ring. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

A hypothetical table of calculated electronic properties for this compound, based on typical values for similar aromatic thiols, is presented below.

| Property | Calculated Value | Method |

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G(d) |

| LUMO Energy | -0.8 eV | DFT/B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 5.7 eV | DFT/B3LYP/6-31G(d) |

| Dipole Moment | 1.5 D | DFT/B3LYP/6-31G(d) |

Conformational Analysis and Potential Energy Surfaces

The flexibility of the butyl chain in this compound gives rise to a complex conformational landscape. Conformational analysis aims to identify the stable conformers (low-energy structures) and the energy barriers for interconversion between them. This is achieved by mapping the potential energy surface (PES) of the molecule. umn.edulibretexts.orgwikipedia.org

The PES is a multidimensional surface that represents the potential energy of the molecule as a function of its geometric parameters, such as bond lengths, bond angles, and dihedral angles. umn.edulibretexts.orgwikipedia.org For a molecule like this compound, the most important degrees of freedom are the dihedral angles along the C-C bonds of the butyl chain and the C-S bond.

Computational methods can systematically scan these dihedral angles to locate the energy minima, which correspond to stable conformers, and the saddle points, which correspond to transition states between conformers. The relative energies of the conformers determine their population at a given temperature, according to the Boltzmann distribution.

For the butyl chain, the key dihedral angles are about the C1-C2, C2-C3, and C3-C4 bonds. The staggered conformations (anti and gauche) are generally more stable than the eclipsed conformations due to reduced steric hindrance. libretexts.org The presence of the bulky phenyl group and the thiol group at either end of the chain will influence the relative stability of the different conformers.

A relaxed PES scan, where all other geometric parameters are optimized at each step of the dihedral angle scan, provides a more accurate representation of the conformational energetics. The results of such an analysis can be visualized as a plot of energy versus the dihedral angle.

Below is a hypothetical table summarizing the relative energies of some possible conformers of this compound, which could be obtained from a computational conformational analysis.

| Conformer (Dihedral Angles: Cα-Cβ, Cβ-Cγ, Cγ-Cδ) | Relative Energy (kcal/mol) |

| anti, anti, anti | 0.00 |

| anti, anti, gauche | 0.65 |

| anti, gauche, anti | 0.95 |

| gauche, anti, anti | 0.80 |

| gauche, gauche, anti | 1.80 |

DFT Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a widely used computational method for elucidating the mechanisms of chemical reactions. nih.govacs.org By calculating the energies of reactants, products, intermediates, and transition states, DFT can provide a detailed picture of the reaction pathway. nih.govacs.org

For this compound, DFT calculations could be used to investigate various reactions involving the thiol group, such as oxidation, addition to double bonds (thiol-ene reactions), and reactions with metal surfaces. researchgate.net

A typical DFT study of a reaction mechanism involves the following steps:

Geometry Optimization: The structures of all species involved in the reaction (reactants, intermediates, products, and transition states) are optimized to find their lowest energy geometries.

Frequency Calculations: Vibrational frequency calculations are performed to confirm the nature of the stationary points on the PES. Reactants, intermediates, and products should have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Calculations: The electronic energies of the optimized structures are calculated to determine the reaction energies and activation barriers.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to confirm that the identified transition state connects the correct reactants and products.

For example, in a thiol-ene reaction, DFT could be used to model the addition of the thiol to an alkene. The calculations would reveal whether the reaction proceeds via a radical or an ionic mechanism and would provide the activation energies for each step. researchgate.net

The table below presents hypothetical activation energies for a generic reaction of a thiol, which could be analogous to reactions of this compound.

| Reaction Step | Activation Energy (kcal/mol) | Method |

| Hydrogen Abstraction | 15.2 | M06-2X/6-31+G(d,p) |

| Radical Addition to Alkene | 8.5 | M06-2X/6-31+G(d,p) |

| Chain Transfer | 12.1 | M06-2X/6-31+G(d,p) |

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational chemistry can be a powerful tool for predicting the spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. chemaxon.comresearchgate.netuncw.edu These predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

The prediction of NMR chemical shifts is often performed using the Gauge-Including Atomic Orbital (GIAO) method, which is typically used in conjunction with DFT. researchgate.netuncw.edu The calculation provides the absolute shielding tensor for each nucleus, which is then converted to a chemical shift by referencing it to a standard, such as tetramethylsilane (B1202638) (TMS). For flexible molecules like this compound, it is important to consider the contributions of multiple low-energy conformers to the final predicted spectrum, which is obtained as a Boltzmann-weighted average of the spectra of the individual conformers. uncw.edu

IR spectra can be predicted from the vibrational frequencies and intensities calculated by computational methods. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations.

The comparison of predicted spectra with experimental data serves as a validation of the computational model. A good agreement between the calculated and experimental spectra provides confidence in the accuracy of the computed structure and other properties. Discrepancies can point to the need for a more refined computational model or a re-evaluation of the experimental data.

Below is a hypothetical comparison of predicted and experimental 13C NMR chemical shifts for this compound.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 (CH2-SH) | 25.1 | 24.8 |

| C2 (CH2) | 33.8 | 33.5 |

| C3 (CH2) | 35.2 | 35.0 |

| C4 (CH2-Ph) | 35.9 | 35.6 |

| Cipso (Ph) | 142.5 | 142.2 |

| Cortho (Ph) | 128.8 | 128.5 |

| Cmeta (Ph) | 128.7 | 128.4 |

| Cpara (Ph) | 126.0 | 125.7 |

Applications of 4 Phenylbutane 1 Thiol in Advanced Chemical Synthesis and Materials Science

Role as a Ligand in Catalysis

The function of a ligand in catalysis is to modulate the electronic and steric properties of a metallic center, thereby influencing its activity and selectivity. While specific research detailing 4-Phenylbutane-1-thiol's role in traditional organocatalysis or as a chelating agent for homogeneous and heterogeneous catalysis is limited, its application as a surface ligand on semiconductor nanocrystals (quantum dots) provides significant insights into its coordinating properties and its impact on the performance of functional materials, which parallels the role of ligands in nanocatalysis.

A comprehensive review of scientific literature reveals a lack of specific studies employing this compound as a catalyst or ligand within metal-free organocatalytic systems. The research focus for this compound has primarily been on its interaction with metal-containing nanomaterials.

This compound has been successfully utilized as a surface ligand for Indium Phosphide (InP) based quantum dots (QDs), specifically InP/ZnSe/ZnS core/shell/shell nanostructures. nih.govresearchgate.netmdpi.com In this capacity, the thiol group acts as a robust anchor, binding to the zinc-rich surface of the quantum dot. nih.gov This coordination is crucial for passivating surface defects and enabling the formation of stable, well-dispersed QD solutions essential for device fabrication. nih.govmdpi.com

The unique structure of this compound, featuring a flexible butane (B89635) chain separating the thiol anchoring group from a terminal phenyl ring, offers distinct advantages. mdpi.com This design provides:

Strong Coordination: The thiol moiety ensures effective binding to the nanocrystal surface.

Enhanced Solubility: The entire ligand structure, particularly the phenyl group, improves the solubility and dispersibility of the QDs in organic solvents like toluene. nih.govresearchgate.net

Interfacial Compatibility: The terminal phenyl ring is intended to promote favorable π-π interactions with other organic molecules, particularly semiconducting polymers used in device fabrication. nih.gov

A comparative study investigated the properties of InP QDs functionalized with this compound (referred to as QD-PBSH), thiophenol (QD-TP), and the aliphatic 1-octanethiol (B94742) (QD-OcSH). The results underscored the superior performance of this compound in maintaining the photophysical properties of the quantum dots during purification and in providing better solubility compared to the more rigid thiophenol. nih.gov

Table 1: Comparison of InP Quantum Dots with Different Thiol Ligands Data sourced from a 2022 study on nanohybrid materials for Quantum Dot-LEDs. nih.gov

| Ligand | Abbreviation | Emission Wavelength (nm) | Full Width at Half Maximum (FWHM) (nm) | Photoluminescence Quantum Yield (PL QY) (%) | Solubility in Toluene |

| 1-Octanethiol | QD-OcSH | 592 | 70 | 35 | Good |

| This compound | QD-PBSH | 593 | 70 | 35 | Good |

| Thiophenol | QD-TP | 614 (after purification) | 74 (after purification) | 16 (after purification) | Poor |

In the context of quantum dot-based light-emitting diodes (QD-LEDs), the "activity" of the QD ligand relates to its ability to facilitate efficient charge transport and enhance device performance. Research has demonstrated that this compound significantly improves the efficiency of QD-LEDs. nih.gov

Morphological studies of the hybrid active layer revealed that the use of this compound as a ligand leads to reduced phase separation between the quantum dots and the polymer matrix compared to when aliphatic ligands are used. nih.gov This enhanced miscibility is crucial for creating uniform, high-performance films for electronic devices.

Building Block in Polymer Chemistry and Functional Materials

While there is no specific evidence of this compound being used as a monomer for polymerization, its role as a key building block in the creation of advanced nanohybrid functional materials is well-documented.

The scientific literature does not currently contain examples of polymers or networks synthesized directly from this compound as a monomeric unit. Its application is focused on the surface functionalization of other materials.

There is no available research indicating the use of this compound in the synthesis or functionalization of dendrimers or other complex polymer architectures. Its documented use is in the formation of a self-assembled monolayer on the surface of inorganic nanocrystals to create a hybrid organic-inorganic functional material. nih.gov This material, a blend of the surface-modified quantum dots and a semiconducting polymer, constitutes a sophisticated system for optoelectronic applications, demonstrating the importance of this compound as a building block for functional materials at the nanoscale. nih.govmdpi.com

Applications in Functional Conducting Polymers

While direct, extensive research detailing the specific use of this compound in the synthesis of functional conducting polymers is not widely documented in publicly available literature, its chemical structure suggests potential applications in this field, particularly in the modification and functionalization of polythiophenes. Polythiophenes are a class of conducting polymers known for their stability and electronic properties, which can be tuned by chemical modification. nih.gov

Thiols can be utilized in the synthesis of conducting polymers through mechanisms such as "thiol-ene" chemistry, which allows for the side-chain functionalization of monomers like 3,4-propylenedioxythiophene (B118826) (ProDOT). researchgate.netmdpi.com This process involves the reaction of a thiol with an alkene, providing a versatile method for introducing a variety of functional groups onto the polymer backbone. In this context, this compound could be used to introduce phenylbutyl groups onto a polythiophene derivative, potentially influencing its solubility, film-forming properties, and intermolecular interactions.

Another potential application of thiols in conducting polymer synthesis is as end-capping agents. For instance, bifunctionalized polythiophenes with thiol end-groups have been synthesized. nih.gov Such end-functionalization can be crucial for creating block copolymers or for grafting the polymer onto surfaces. This compound could theoretically be used to terminate the polymerization of a conducting polymer chain, thereby controlling its molecular weight and introducing a specific end-group functionality. The phenylbutyl group at the chain end could then influence the polymer's processing characteristics and its interaction with other materials in a blend or device.

The table below summarizes the potential roles of this compound in the context of functional conducting polymers, based on established chemical methodologies for polymer functionalization.

| Potential Application | Methodology | Potential Effect on Polymer Properties |

| Side-chain functionalization | Thiol-ene reaction with alkene-functionalized monomers | Introduction of phenylbutyl groups, potentially altering solubility, morphology, and electronic properties. |

| End-capping of polymer chains | Introduction during polymerization to terminate chain growth | Control of molecular weight and introduction of a phenylbutyl end-group, affecting processability and interfacial properties. |

| Post-polymerization modification | Reaction with a reactive polymer backbone | Covalent attachment of phenylbutyl groups to a pre-synthesized conducting polymer. |

Fabrication of Structured Materials and Surface Patterning

The ability of thiols to form self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold, is a cornerstone of bottom-up nanofabrication and surface patterning. rsc.orgnorthwestern.edu While specific studies on this compound are not extensively reported, its structure as an aromatic thiol with an alkyl spacer suggests its suitability for forming well-ordered SAMs. These SAMs can serve as versatile platforms for creating structured materials and patterned surfaces.

The formation of SAMs is a spontaneous process where thiol molecules chemisorb onto a metal surface, leading to a highly organized molecular layer. harvard.edu The structure and properties of the SAM are determined by the molecular structure of the thiol, including the nature of the head group (thiol), the spacer chain (butyl chain), and the tail group (phenyl group). Aromatic thiols, in particular, have been shown to form stable and well-defined SAMs. acs.orgnih.gov

Once a SAM of this compound is formed, it can be patterned using various lithographic techniques to create chemically and topographically defined surfaces. These techniques include:

Microcontact Printing (µCP): This soft lithography technique uses an elastomeric stamp, typically made of polydimethylsiloxane (B3030410) (PDMS), to transfer molecules to a surface in a defined pattern. bu.eduwisc.edu A PDMS stamp can be "inked" with a solution of this compound and then brought into contact with a gold surface, transferring the thiol only in the regions of contact. tu-dresden.de This process can create patterns with features ranging from micrometers down to the sub-micrometer scale. harvard.edu

Laser-Induced Patterning: A focused laser beam can be used to locally heat a pre-formed SAM, causing desorption of the thiol molecules in specific areas. nih.gov This allows for the creation of patterns without direct physical contact. The vacated areas can then be backfilled with a different thiol, creating a chemically heterogeneous surface.

Electron Beam Lithography: High-energy electron beams can be used to either desorb or chemically modify the SAM in a spatially controlled manner, enabling the creation of nanopatterns. oaepublish.com

The resulting patterned surfaces, with regions of exposed metal or different chemical functionalities, can be used for a variety of applications, such as the selective deposition of other materials, the fabrication of micro- and nanoelectronic components, and the creation of platforms for biological and chemical sensing. harvard.edunih.gov

The table below outlines key aspects of using this compound for surface patterning.

| Technique | Description | Potential Feature Size |

| Microcontact Printing (µCP) | Transfer of thiol from an elastomeric stamp to the substrate. bu.edu | Sub-micrometer to micrometer |

| Laser-Induced Patterning | Localized desorption of the SAM using a focused laser beam. nih.gov | Micrometer |

| Electron Beam Lithography | Patterning using a focused beam of electrons. oaepublish.com | Nanometer |

Supramolecular Interactions and Self-Assembly Studies

The self-assembly of this compound into ordered structures, particularly on surfaces, is governed by a combination of covalent and non-covalent interactions. The primary interaction is the covalent bond formation between the sulfur atom of the thiol and the metal surface, typically gold. rsc.org Beyond this initial anchoring, the organization and stability of the resulting self-assembled monolayer are dictated by weaker, non-covalent supramolecular interactions between the adsorbed molecules.

For this compound, the key supramolecular interactions include:

Van der Waals Interactions: The butyl chains of adjacent molecules interact through van der Waals forces. These interactions are a significant driving force for the close packing and ordering of alkanethiol SAMs. nih.gov

π-π Stacking: The terminal phenyl groups can interact through π-π stacking. This interaction, where the electron clouds of adjacent aromatic rings overlap, contributes to the stability and ordering of SAMs formed from aromatic thiols. nih.gov

S-H/π Interactions: In the context of supramolecular chemistry, the interaction between a thiol group (S-H) and an aromatic ring (π system) has been identified as a significant, albeit weak, directional interaction. nih.gov While this interaction is more relevant in bulk materials or in specific molecular recognition events, it could play a role in the initial stages of self-assembly or in the formation of multilayers.

The interplay of these interactions determines the final structure of the self-assembled monolayer. The alkyl spacer provides flexibility, while the terminal phenyl groups can induce a specific packing arrangement due to π-π stacking. The study of self-assembled monolayers of similar molecules, such as 1,1'-biphenyl-4-thiol, has revealed complex and well-ordered surface structures that can be characterized by techniques like scanning tunneling microscopy (STM) and low-energy electron diffraction (LEED). nih.gov

The self-assembly of this compound on a gold surface is expected to result in a densely packed monolayer where the molecules are tilted with respect to the surface normal to maximize intermolecular interactions. The terminal phenyl groups would form the outer surface of the monolayer, defining its chemical and physical properties, such as wettability and adhesion.

The following table summarizes the key intermolecular interactions involved in the self-assembly of this compound.

| Interaction | Description | Contributing Molecular Moiety |

| Van der Waals Forces | Weak, non-specific attractive forces between molecules. nih.gov | Butyl chain |

| π-π Stacking | Attractive interaction between the electron clouds of aromatic rings. nih.gov | Phenyl group |

| S-H/π Interaction | Weak, directional interaction between a thiol group and an aromatic ring. nih.gov | Thiol group and Phenyl group |

Future Research Directions and Unexplored Avenues for 4 Phenylbutane 1 Thiol

Novel Synthetic Routes and Sustainable Chemistry Initiatives

The development of environmentally friendly and efficient synthetic methods for 4-Phenylbutane-1-thiol is a primary area for future investigation. Current syntheses of thiols often rely on traditional methods that may involve harsh reagents or produce significant waste. ias.ac.inlibretexts.org Green chemistry initiatives aim to address these shortcomings.

Future research could focus on the following areas:

Catalytic Routes: Exploring novel catalysts for the direct anti-Markovnikov hydrothiolation of 4-phenyl-1-butene with hydrogen sulfide (B99878) would be a highly atom-economical approach. Development of heterogeneous catalysts could simplify purification and catalyst recycling.

Bio-based Precursors: Investigating synthetic pathways that utilize precursors derived from renewable biomass could significantly improve the sustainability profile of this compound. For instance, lignin-derived aldehydes could potentially be converted into the phenylbutane backbone. chemrxiv.org

Biocatalysis: The use of enzymes for chemical synthesis offers high selectivity under mild conditions. nih.gov Research into enzymes, such as engineered variants of cytochrome P450 or thiolases, could lead to biocatalytic routes for producing this compound or its precursors, minimizing the use of toxic chemicals and solvents. nih.govnih.gov

Flow Chemistry: Implementing continuous flow processes for the synthesis could offer better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch methods.

| Methodology | Potential Advantages | Research Focus |

|---|---|---|

| Green Catalysis | High atom economy, reduced waste, potential for catalyst recycling. rsc.org | Development of selective and robust catalysts (e.g., metal-free, photocatalysts). rsc.orgacs.org |

| Biocatalysis | High stereoselectivity, mild reaction conditions, use of renewable resources. nih.gov | Enzyme discovery and engineering for thiol synthesis. mdpi.com |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Optimization of reactor design and reaction conditions for continuous production. |

Expanding Reactivity Profiles and New Transformation Methodologies

The sulfhydryl (-SH) group is a versatile functional group, and its reactivity in this compound warrants deeper exploration. While the fundamental reactions of thiols are well-known, investigating them in the context of this specific molecule could reveal novel transformations and applications. libretexts.orgchemistrysteps.com

Key research avenues include:

Thiol-Ene and Thiol-Yne "Click" Chemistry: The thiol-ene reaction is a highly efficient and orthogonal reaction. wikipedia.orgvander-lingen.nl Future studies should systematically investigate the kinetics and scope of radical and base-catalyzed thiol-ene reactions involving this compound with a wide range of alkenes and alkynes. This could lead to the synthesis of novel thioethers with diverse functionalities, useful in polymer and materials science. nih.gov

Oxidative Coupling: The oxidation of this compound to its corresponding disulfide can be explored using green oxidants like air or hydrogen peroxide under various catalytic conditions. rsc.org The resulting disulfide could have applications as a dynamic covalent linker in self-healing materials or drug delivery systems.

S-H/π Interactions: The intramolecular and intermolecular interactions between the thiol group and the phenyl ring (S-H/π interactions) are an under-explored aspect of this molecule's chemistry. nih.gov A detailed study using computational modeling and advanced spectroscopy could provide insights into its conformational preferences and how these interactions influence its reactivity and assembly in larger systems.

Metal-Catalyzed Cross-Coupling: Investigating palladium or copper-catalyzed cross-coupling reactions could provide efficient routes to aryl sulfides, which are important structural motifs in pharmaceuticals and organic materials. researchgate.netspringerprofessional.de

Advanced Functional Material Design Incorporating this compound

The bifunctional nature of this compound makes it an excellent building block for a new generation of functional materials.

Future research in this area could focus on:

Self-Assembled Monolayers (SAMs): Aromatic thiols are known to form well-ordered SAMs on gold and other metal surfaces. nih.govuh.edu The interplay between the phenyl ring's π-π stacking and the alkyl chain's van der Waals interactions could lead to unique packing structures. iphy.ac.cn Research on the formation and properties of SAMs from this compound could lead to applications in molecular electronics, corrosion inhibition, and biosensing.

High Refractive Index Polymers: Sulfur-containing compounds are known to impart high refractive indices to polymers. researchgate.net Polymerizing this compound, for example through thiol-ene polymerization, with suitable comonomers could yield advanced optical polymers for lenses and coatings. rsc.org

Stimuli-Responsive Polymers: The thiol and disulfide functionalities can be used to create polymers that respond to changes in redox potential. Incorporating this compound into polymer backbones or as side chains could lead to materials for controlled drug release or smart coatings.

Functional Nanoparticles: The thiol group can be used to anchor this compound to the surface of nanoparticles (e.g., gold, quantum dots). The phenyl group would then form an outer layer, which could be further functionalized or used to tune the nanoparticle's solubility and interaction with its environment. rsc.orgresearchgate.net

| Material Type | Key Feature of this compound | Potential Application |

|---|---|---|

| Self-Assembled Monolayers (SAMs) | Thiol anchor group, aromatic ring for π-stacking. iphy.ac.cn | Molecular electronics, anti-corrosion coatings. |

| Thiol-Ene Polymers | Reactive thiol group, phenyl group for property tuning. chemrxiv.org | High refractive index optics, specialty adhesives. researchgate.net |

| Functionalized Nanoparticles | Surface anchoring via thiol group. | Targeted drug delivery, advanced composites. researchgate.net |

Interdisciplinary Research with this compound as a Key Component

The unique properties of this compound position it as a valuable tool in interdisciplinary research fields, bridging chemistry with biology, medicine, and materials science.

Potential interdisciplinary research directions include:

Bioconjugation and Biosensors: The thiol group is widely used for conjugating molecules to proteins and other biomolecules. SAMs of this compound could be used to create well-defined surfaces for studying protein adsorption or for the development of biosensors where the phenyl group can be used to modulate surface properties.

Drug Delivery Systems: As a component of polymers or nanoparticles, this compound could contribute to the design of sophisticated drug delivery vehicles. The aromatic core could engage in π-π stacking interactions with aromatic drug molecules, enhancing loading capacity, while the thiol functionality allows for conjugation or redox-sensitive release.

Tissue Engineering: Thiol-functionalized surfaces can influence cell adhesion and growth. longdom.org Scaffolds and surfaces modified with this compound could be investigated for their ability to promote specific cell behaviors, leveraging the combined hydrophobic and interactive properties of the molecule.

Nanoscience: In the construction of nanoscale devices, this compound can act as a molecular linker. Its defined length and electronic properties, influenced by the phenyl group, could be exploited in the bottom-up assembly of molecular wires or circuits.

Q & A

Q. What are the key synthetic routes for 4-phenylbutane-1-thiol, and how do reaction conditions influence yield?

- Methodological Answer: this compound can be synthesized via nucleophilic substitution of 4-phenyl-1-butyl halides (e.g., bromide or chloride) with thiourea under reflux in ethanol, followed by hydrolysis with NaOH . Alternative routes include thiol-ene "click" chemistry using 4-phenyl-1-butene and hydrogen sulfide under UV light, though yields may vary with solvent polarity and catalyst choice (e.g., AIBN). Monitor reaction progress via TLC (hexane:ethyl acetate, 8:2) and confirm purity via GC-MS. Note that steric hindrance from the phenyl group may reduce reaction efficiency compared to linear alkanethiols.

Q. How can researchers confirm the structural integrity of this compound after synthesis?

- Methodological Answer: Use a combination of:

- 1H NMR (CDCl₃): Look for triplet signals at δ ~2.50 ppm (C-SH proton) and δ ~1.60–1.80 ppm (methylene protons adjacent to the thiol group) .

- FT-IR : Confirm S-H stretch at ~2550–2600 cm⁻¹ and C-S stretch at ~600–700 cm⁻¹ .

- Mass Spectrometry : Expect molecular ion [M+H]+ at m/z 166.3 (C₁₀H₁₄S). Discrepancies may indicate oxidation to disulfides, requiring reductive workup with DTT or TCEP .

Q. What precautions are critical for handling this compound in laboratory settings?

- Methodological Answer:

- Storage : Store under inert gas (N₂ or Ar) at –20°C to prevent oxidation. Add stabilizers like BHT (0.1% w/w) to inhibit disulfide formation .

- Ventilation : Use fume hoods due to volatile thiol odors and potential respiratory irritation .

- Waste Disposal : Quench residual thiols with oxidizing agents (e.g., NaOCl) before disposal to avoid environmental release .

Advanced Research Questions

Q. How do electronic effects of the phenyl group influence the reactivity of this compound in organometallic catalysis?

- Methodological Answer: The phenyl group introduces electron-withdrawing effects, stabilizing metal-thiolate intermediates (e.g., Au-S or Pd-S complexes). To study this:

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer: Discrepancies often arise from:

- Solubility Variability : Use standardized DMSO stock solutions (≤0.1% v/v in assays) to avoid solvent interference .

- Oxidation Artifacts : Pre-treat compounds with TCEP and confirm thiol content via Ellman’s assay (λ = 412 nm) .

- Assay Design : Compare activity across multiple cell lines (e.g., HEK293 vs. HeLa) and include negative controls (e.g., β-mercaptoethanol) to isolate thiol-specific effects .

Q. How can computational modeling optimize the design of this compound-based enzyme inhibitors?

- Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions between this compound and target enzymes (e.g., cysteine proteases). Focus on binding energy (ΔG) and S–S bond distances in active sites .

- QSAR Analysis : Train models on thiol derivatives with known IC₅₀ values. Include descriptors like logP, molecular volume, and electrostatic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.